1-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(2-phenylethyl)thiourea
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Overview
Description
1-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(2-phenylethyl)thiourea is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(2-phenylethyl)thiourea typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Alkylation: The 4-bromo-1H-pyrazole is then alkylated with 3-chloropropylamine to form 3-(4-bromo-1H-pyrazol-1-yl)propylamine.
Thiourea Formation: The final step involves the reaction of 3-(4-bromo-1H-pyrazol-1-yl)propylamine with 2-phenylethyl isothiocyanate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(2-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(2-phenylethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby affecting neurotransmission . The compound may also interact with other molecular pathways, contributing to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
1-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(2-phenylethyl)thiourea is unique due to its specific structural features, such as the presence of both a pyrazole ring and a thiourea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H19BrN4S |
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Molecular Weight |
367.3 g/mol |
IUPAC Name |
1-[3-(4-bromopyrazol-1-yl)propyl]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C15H19BrN4S/c16-14-11-19-20(12-14)10-4-8-17-15(21)18-9-7-13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-10H2,(H2,17,18,21) |
InChI Key |
XJBKYYPPCYDIOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCCN2C=C(C=N2)Br |
Origin of Product |
United States |
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